2-(2-Bromopyridin-4-YL)acetic acid

Beschreibung

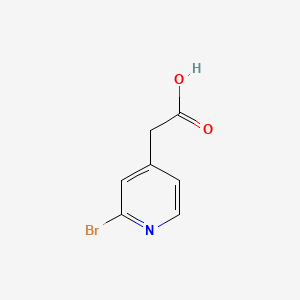

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromopyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFRXYCVLZOAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652143 | |

| Record name | (2-Bromopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183483-29-6 | |

| Record name | (2-Bromopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183483-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromopyridin-4-YL)acetic acid (CAS No. 183483-29-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromopyridin-4-YL)acetic acid, a key heterocyclic building block for organic synthesis, particularly within the pharmaceutical and materials science sectors. While detailed experimental data for this specific isomer is not extensively published, this document consolidates available information, presents logical synthetic strategies, predicts physicochemical and spectral properties, and explores the expected reactivity and potential applications based on the well-established chemistry of its constituent functional groups. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile molecule into their synthetic workflows.

Introduction and Strategic Importance

This compound belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of biologically active compounds and functional materials.[1] The unique arrangement of a bromine atom at the 2-position, an acetic acid moiety at the 4-position, and the inherent electronic properties of the pyridine ring bestows upon this molecule a trifecta of reactive sites. This strategic combination allows for sequential and site-selective modifications, making it a highly valuable intermediate for the construction of complex molecular architectures.

The bromine atom serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid group offers a gateway for amide bond formation, esterification, or reduction. The pyridine nitrogen itself can influence the molecule's solubility, basicity, and coordination properties. These features make this compound a compound of significant interest for lead optimization in drug discovery and the development of novel organic materials.[2]

Physicochemical and Predicted Properties

While experimental data for this compound is sparse in publicly accessible literature, its fundamental properties can be reliably predicted using computational models. These predicted values offer a solid starting point for experimental design.

| Property | Value | Source |

| CAS Number | 183483-29-6 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| IUPAC Name | 2-(2-bromo-4-pyridinyl)acetic acid | [3] |

| Boiling Point (Predicted) | 374.1 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.71 g/cm³ | [4] |

| Flash Point (Predicted) | 180 °C | [4] |

| pKa (Predicted) | ~4-5 (for the carboxylic acid) | Inferred from similar structures |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in water and nonpolar solvents. | Inferred from structure |

Synthesis and Purification Strategies

A robust and logical synthetic pathway to this compound can be designed starting from commercially available precursors. The following multi-step synthesis is proposed based on well-established and high-yielding transformations in pyridine chemistry.

Figure 1: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylpyridine (Sandmeyer-Type Reaction) [5][6]

-

In a reaction vessel equipped for low-temperature reactions, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to between -5 °C and 0 °C with vigorous stirring.

-

Slowly add bromine (1.5-3.0 eq) dropwise, maintaining the temperature below 0 °C.

-

Prepare a solution of sodium nitrite (1.1-1.5 eq) in water and add it dropwise to the reaction mixture, keeping the temperature below 0 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.

-

Slowly warm the reaction to room temperature and then adjust the pH to ~9 with a 50% sodium hydroxide solution, ensuring the temperature does not exceed 20 °C.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Oxidation to 2-Bromopyridine-4-carboxylic acid [7]

-

Dissolve 2-bromo-4-methylpyridine (1.0 eq) in an aqueous solution.

-

Heat the solution and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

-

Maintain the reaction at reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Arndt-Eistert Homologation to this compound [2][8][9]

-

Step 3a: Formation of the Acid Chloride

-

Suspend 2-bromopyridine-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

-

Step 3b: Reaction with Diazomethane and Wolff Rearrangement

-

Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether).

-

Cool the solution to 0 °C and add an ethereal solution of diazomethane (CH₂N₂) (2.0 eq) dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Stir the reaction at 0 °C for 1-2 hours.

-

To the resulting diazoketone solution, add a suspension of silver(I) oxide (Ag₂O) (0.1 eq) in water.

-

Warm the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.

-

After the reaction is complete, filter the mixture to remove the silver catalyst.

-

Extract the aqueous phase with an organic solvent.

-

Acidify the aqueous layer to precipitate the target acetic acid.

-

Collect the product by filtration, wash, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Predicted Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 3-position will likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet. The exact chemical shifts will be influenced by the electronic effects of the bromo and acetic acid substituents. For comparison, the aromatic protons of 2-bromopyridine appear between δ 7.2 and 8.4 ppm.[10][11]

-

Methylene Protons: A singlet in the region of δ 3.5-4.0 ppm, corresponding to the -CH₂- group of the acetic acid moiety.

-

Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C2) will be significantly shifted. For comparison, the carbons of 2-bromopyridine resonate at approximately δ 122.8, 128.4, 138.6, 142.4, and 150.3 ppm.[10][12]

-

Methylene Carbon: A signal around δ 40-45 ppm.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 215 and 217).[13]

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[14] Fragmentation of the pyridine ring is also expected.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the 2-bromo-substituted pyridine ring, which is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromopyridin-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the essential physicochemical properties of 2-(2-Bromopyridin-4-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a molecule's behavior in biological systems, guiding formulation development, and ensuring the integrity of experimental data. This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and the interplay between a molecule's structure and its macroscopic properties.

Molecular Structure and Core Chemical Identifiers

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the bromine atom at the 2-position and the acetic acid moiety at the 4-position significantly influences its electronic distribution, polarity, and hydrogen bonding capabilities, which in turn dictate its physicochemical profile.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 183483-29-6 | PubChem[1] |

| Molecular Formula | C₇H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 216.03 g/mol | PubChem[1] |

| Canonical SMILES | C1=CN=C(C=C1CC(=O)O)Br | PubChem[1] |

Key Physicochemical Parameters: A Blend of Computed and Expected Properties

Precise experimental determination of all physicochemical properties is not always publicly available. In such cases, high-quality computational predictions, grounded in established theoretical models, provide valuable initial assessments for researchers. It is crucial to note that while these predictions are informative, they should be verified experimentally for mission-critical applications.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Predicted/Computed Value | Experimental Value (if available) | Relevance in Drug Discovery |

| Melting Point (°C) | ~150-160 (Predicted) | Not Available | Influences solubility, stability, and formulation choices. |

| Boiling Point (°C) | 374.1 at 760 mmHg | Not Available | Indicates volatility; relevant for purification and handling. |

| Aqueous Solubility | Low to Moderate (Predicted) | Not Available | Critical for absorption and bioavailability. |

| pKa (acidic) | ~3.5 - 4.5 (Predicted) | Not Available | Governs ionization state at physiological pH, affecting solubility and membrane permeability. |

| pKa (basic) | ~1.0 - 2.0 (Predicted) | Not Available | The electron-withdrawing bromine atom reduces the basicity of the pyridine nitrogen. |

| LogP | 1.471 | Not Available | A measure of lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Density (g/cm³) | 1.71 | Not Available | Useful for formulation and process development. |

Melting Point: A Window into Crystal Lattice Energy

The melting point of a solid is a measure of the energy required to overcome the forces holding the molecules together in the crystal lattice. For this compound, the presence of a carboxylic acid group allows for strong hydrogen bonding, while the pyridine ring can participate in π-π stacking interactions. These intermolecular forces suggest a relatively high melting point for a molecule of its size. For comparison, the non-brominated analog, 2-(pyridin-4-yl)acetic acid, has a reported melting point of 139-141 °C. The addition of a bromine atom, which increases molecular weight and polarizability, would be expected to further increase the melting point.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's success. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[2]

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a generalized procedure for determining the thermodynamic solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of the test compound in various aqueous media.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Media: Prepare PBS, SGF, and SIF according to standard protocols.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each test medium. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (24-48 hours is common for many compounds, but may need to be extended for poorly soluble molecules).

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Causality Behind Experimental Choices:

-

The use of different pH media (1.2, 6.8, and 7.4) mimics the physiological environments of the stomach, small intestine, and blood, respectively, providing insights into pH-dependent solubility.[2]

-

Equilibration for 24-48 hours is a standard practice to ensure that the system has reached thermodynamic equilibrium.

-

Centrifugation is a critical step to separate the saturated solution from the excess solid without disturbing the equilibrium.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa: The Ionization Constant

The pKa values of a molecule dictate its ionization state at a given pH. This compound has two ionizable centers: the carboxylic acid group and the pyridine nitrogen.

-

Acidic pKa (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 3.5 to 4.5. The electron-withdrawing nature of the bromopyridine ring will likely lower this pKa relative to a simple alkyl carboxylic acid.

-

Basic pKa (Pyridine Nitrogen): The pyridine nitrogen is basic. However, the strongly electron-withdrawing bromine atom at the 2-position significantly reduces the electron density on the nitrogen, making it a much weaker base than pyridine itself. The pKa of its conjugate acid is therefore predicted to be low, likely in the range of 1.0 to 2.0.

Potentiometric titration is a common and accurate method for determining pKa values.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

High-purity water (degassed)

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of high-purity water.

-

Titration with Base (for acidic pKa):

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

-

Continue the titration past the equivalence point.

-

-

Titration with Acid (for basic pKa):

-

Dissolve a fresh sample in water and titrate with the standardized HCl solution, again recording the pH at each step.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the steepest part of the curve).

-

Causality Behind Experimental Choices:

-

Using standardized acid and base solutions is crucial for accurate determination of the equivalence point.

-

Degassed water is used to prevent dissolved CO₂, which is acidic, from interfering with the titration.

-

Plotting the derivative of the titration curve (dpH/dV) can help to more accurately identify the equivalence point.

Caption: Workflow for Acidic pKa Determination.

Spectroscopic Profile: A Molecular Fingerprint

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.

-

Pyridine Protons: Three aromatic protons on the pyridine ring will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The bromine atom will influence the chemical shifts of the adjacent protons.

-

Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid will appear as a singlet, likely in the region of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be a broad singlet, typically far downfield (δ 10-13 ppm), and its presence may be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine atom will be significantly affected.

-

Methylene Carbon: The methylene carbon will be found in the aliphatic region (δ 30-50 ppm).

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 170-180 ppm).

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5]

-

Molecular Ion (M⁺): A pair of peaks at m/z 215 and 217, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Loss of Bromine: A significant fragment at m/z 136, corresponding to the loss of the bromine radical.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or other fragments is a common fragmentation pathway for carboxylic acids.

-

Other Fragments: Cleavage of the acetic acid side chain can also occur.

Caption: Predicted Major Fragmentation Pathways.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physicochemical properties of this compound, combining computed data with established experimental methodologies. For researchers in drug discovery and development, this information serves as a critical foundation for designing experiments, interpreting data, and making informed decisions about the progression of this and structurally related compounds. The next logical step for any research program utilizing this molecule would be the experimental verification of the predicted properties, particularly aqueous solubility and pKa, as these will have the most significant impact on its biological performance.

References

- Babu, A. R. & Anderson, B. D. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Retrieved January 6, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 6, 2026, from [Link]

-

The Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved January 6, 2026, from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 6, 2026, from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved January 6, 2026, from [Link]

-

ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved January 6, 2026, from [Link]

-

SciSpace. (n.d.). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A. Retrieved January 6, 2026, from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved January 6, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 6, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

A Technical Guide to 2-(2-Bromopyridin-4-yl)acetic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromopyridin-4-yl)acetic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven protocol for its synthesis via ester hydrolysis, and explore its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative that serves as a valuable starting material and intermediate. Its structure incorporates three key functional regions: a pyridine ring, a bromine atom, and a carboxymethyl group. This unique combination allows for orthogonal chemical modifications, making it a highly sought-after scaffold in synthetic chemistry. The bromine atom is particularly useful as it provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the systematic exploration of chemical space around the pyridine core.

Molecular Structure

The structural arrangement of this compound is foundational to its chemical reactivity and utility.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The compound's properties are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-(2-bromo-4-pyridinyl)acetic acid | PubChem[1] |

| CAS Number | 183483-29-6 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₇H₆BrNO₂ | PubChem[1], Chemsrc[3] |

| Molecular Weight | 216.03 g/mol | PubChem[1][4] |

| Exact Mass | 214.95819 Da | PubChem[1] |

| Appearance | Off-white to brown solid | ChemicalBook[2] |

| Melting Point | 145-150 °C | ChemicalBook[2] |

| Boiling Point | 374.1 ± 27.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.710 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 3.66 ± 0.10 (Predicted) | ChemicalBook[2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | BLDpharm[5], ChemicalBook[2] |

Validated Synthesis Protocol: Hydrolysis of Ethyl Ester Precursor

The most common and reliable method for preparing this compound is the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester, ethyl 2-(2-bromopyridin-4-yl)acetate. This procedure is robust, high-yielding, and straightforward to execute in a standard laboratory setting.[2]

Rationale of Experimental Design

-

Choice of Base: Lithium hydroxide (LiOH) is selected as the base. Unlike sodium or potassium hydroxide, LiOH has lower solubility in organic solvents, which can sometimes lead to more controlled reactions. It is a strong enough nucleophile to efficiently hydrolyze the ester.

-

Solvent System: A ternary mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water is employed. THF helps to solubilize the organic ester starting material. MeOH is miscible with both THF and water, acting as a co-solvent to create a single phase for the reaction to proceed efficiently. Water is required as the reactant for the hydrolysis itself.

-

Reaction Control: The reaction is conducted at room temperature (20 °C) and is typically rapid, minimizing the formation of potential by-products.[2]

-

Workup and Isolation: The reaction is quenched by removing the organic solvents. The product, now in its carboxylate salt form (lithium 2-(2-bromopyridin-4-yl)acetate), is water-soluble. Acidification with a strong acid like HCl is a critical step to protonate the carboxylate, causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation by simple filtration. This self-validating step provides a visual confirmation of product formation.

Experimental Workflow

Sources

- 1. This compound | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4-PYRIDINE ACETIC ACID | 183483-29-6 [chemicalbook.com]

- 3. 2-BROMO-4-PYRIDINE ACETIC ACID | CAS#:183483-29-6 | Chemsrc [chemsrc.com]

- 4. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 183483-29-6|this compound|BLD Pharm [bldpharm.com]

synthesis pathways for 2-(2-Bromopyridin-4-YL)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-YL)acetic acid

Abstract

This compound is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a carboxylic acid handle for amide bond formation or further derivatization, makes it a highly valuable intermediate. This guide provides a comprehensive overview of the principal synthetic strategies for this target molecule. We will explore and compare three distinct and viable pathways, grounded in fundamental organic chemistry principles: the Arndt-Eistert homologation of 2-bromoisonicotinic acid, the multi-step functionalization of 2-bromo-4-methylpyridine, and a modern approach involving palladium-catalyzed cross-coupling. Each pathway is analyzed for its mechanistic underpinnings, practical applicability, and relative merits concerning yield, scalability, and safety. Detailed experimental protocols and comparative data are provided to empower researchers in selecting and implementing the optimal synthesis for their specific needs.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a robust retrosynthetic plan. For this compound, we can envision several key disconnections that form the basis of our strategic approach. The primary challenge lies in constructing the acetic acid side-chain at the C4 position of a 2-bromopyridine scaffold.

Caption: Retrosynthetic analysis of the target molecule.

Our analysis highlights two primary strategies:

-

Homologation : Lengthening a pre-existing carboxyl group at the C4 position by a single carbon. This points directly to the classic Arndt-Eistert synthesis starting from 2-bromoisonicotinic acid.[1][2][3]

-

Side-Chain Construction : Building the acetic acid moiety from a simpler C4-substituent. This can be achieved by functionalizing an existing methyl group (on 2-bromo-4-methylpyridine) or by installing the two-carbon unit via a cross-coupling reaction on a di-halogenated precursor like 2,4-dibromopyridine.[4][5]

This guide will now detail the forward synthesis for each of these strategic approaches.

Pathway I: Arndt-Eistert Homologation of 2-Bromoisonicotinic Acid

The Arndt-Eistert reaction is an elegant and powerful method for the one-carbon homologation of carboxylic acids.[3] It proceeds via a three-step sequence: formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent metal-catalyzed Wolff rearrangement to generate a ketene, which is trapped by a nucleophile (in this case, water) to yield the homologous acid.[1][6]

Caption: The Arndt-Eistert homologation pathway.

Causality and Experimental Insights:

-

Acid Chloride Formation : The initial activation of the carboxylic acid to its acid chloride derivative is crucial for the subsequent acylation of diazomethane. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Diazomethane Reaction : Diazomethane is a hazardous (explosive and toxic) reagent and must be handled with extreme care in a proper fume hood. Two equivalents are required: the first performs the acylation, and the second neutralizes the HCl byproduct to prevent the formation of a chloromethyl ketone side-product.[2][6] For improved safety, trimethylsilyldiazomethane can be used as a substitute.[3][6]

-

Wolff Rearrangement : This is the key step. The decomposition of the diazoketone, typically catalyzed by silver(I) oxide (Ag₂O) or through photolysis, expels nitrogen gas and triggers a 1,2-rearrangement to form a highly reactive ketene intermediate.[1] The reaction is performed in the presence of water to directly trap the ketene and form the desired carboxylic acid. Using an alcohol or amine as the solvent would yield the corresponding ester or amide.[7]

Pathway II: Side-Chain Elaboration from 2-Bromo-4-methylpyridine

This pathway represents a more traditional, multi-step approach starting from the readily available 2-bromo-4-methylpyridine.[8] The strategy involves converting the C4-methyl group into a halomethyl group, which is then displaced by cyanide. Subsequent hydrolysis of the resulting nitrile furnishes the target acetic acid.

Caption: A potential Sonogashira cross-coupling route.

Causality and Experimental Insights:

-

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide. [9][10]Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling. The key to success is achieving regioselective coupling at the C4 position. The electronic properties of the pyridine ring can direct this selectivity, often favoring the more electron-deficient C4 position. The choice of palladium catalyst, ligand, copper(I) co-catalyst, and base are all critical parameters to optimize. [11][12]* Deprotection and Hydration : The silyl protecting group is easily removed under mild basic conditions. The resulting terminal alkyne can then be hydrated to the corresponding methyl ketone (Markovnikov addition) or, with specific reagents, the aldehyde (anti-Markovnikov). Oxymercuration is a classic method that yields the aldehyde from a terminal alkyne.

-

Oxidation : The final step involves the oxidation of the aldehyde to the carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃).

Comparative Analysis of Synthetic Pathways

The choice of an optimal synthetic route depends on several factors, including scale, available equipment, safety protocols, and cost.

| Parameter | Pathway I: Arndt-Eistert | Pathway II: Side-Chain Elaboration | Pathway III: Cross-Coupling |

| Starting Material | 2-Bromoisonicotinic Acid | 2-Bromo-4-methylpyridine | 2,4-Dibromopyridine |

| Number of Steps | 3 (from acid) | 3 | 4 |

| Overall Yield | Moderate | Good | Moderate to Good (highly dependent on optimization) |

| Scalability | Poor to Moderate | Good | Moderate |

| Key Advantages | Elegant, classic transformation | Uses common, inexpensive starting materials; reliable reactions | Convergent, utilizes modern methods |

| Key Disadvantages | Use of highly toxic and explosive diazomethane | Multi-step, involves radical reactions which can be messy | Regioselectivity can be challenging; requires expensive catalysts |

| Safety Concerns | High: Diazomethane is a major hazard. | Moderate: Use of NBS and NaCN requires care. | Moderate: Palladium catalysts and organometallic reagents. |

Detailed Experimental Protocols

Protocol 1: Synthesis via Arndt-Eistert Homologation (Pathway I)

Step 1a: Synthesis of 2-bromoisonicotinoyl chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoisonicotinic acid (5.0 g, 24.75 mmol).

-

Under a nitrogen atmosphere, add thionyl chloride (11 mL, 148.5 mmol) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature, then heat to reflux for 3 hours.

-

Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromoisonicotinoyl chloride is used directly in the next step.

Step 1b: Arndt-Eistert Reaction

-

Extreme Caution: Diazomethane is explosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with a blast shield.

-

Prepare an ethereal solution of diazomethane (~0.4 M) from a suitable precursor (e.g., Diazald®).

-

Dissolve the crude acid chloride from Step 1a in 50 mL of anhydrous diethyl ether and cool to 0 °C in an ice bath.

-

Slowly add the ethereal diazomethane solution dropwise with stirring until the yellow color of diazomethane persists, indicating complete consumption of the acid chloride. Add one additional equivalent.

-

Allow the reaction to stir at 0 °C for 1 hour, then carefully quench any excess diazomethane by adding glacial acetic acid dropwise until gas evolution ceases.

-

In a separate flask, prepare a suspension of silver(I) oxide (0.6 g, 2.5 mmol) in 50 mL of deionized water.

-

Heat the aqueous suspension to 60 °C and add the diazoketone solution from the previous step dropwise over 30 minutes.

-

After the addition is complete, maintain the reaction at 60-70 °C for 2 hours.

-

Cool the reaction mixture, filter through celite to remove the silver catalyst, and wash the celite pad with ethyl acetate.

-

Acidify the aqueous filtrate to pH 3-4 with 2M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

Protocol 2: Synthesis via Side-Chain Elaboration (Pathway II)

Step 2a: Synthesis of 2-bromo-4-(bromomethyl)pyridine

-

In a 250 mL flask, dissolve 2-bromo-4-methylpyridine (10.0 g, 58.1 mmol) in 100 mL of carbon tetrachloride. 2. Add N-Bromosuccinimide (NBS) (11.3 g, 63.9 mmol) and a catalytic amount of AIBN (0.48 g, 2.9 mmol).

-

Heat the mixture to reflux (approx. 77 °C) for 4 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product, which can be used directly or purified by chromatography.

Step 2b: Synthesis of 2-(2-bromopyridin-4-yl)acetonitrile

-

Dissolve the crude 2-bromo-4-(bromomethyl)pyridine from Step 2a in 80 mL of dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (3.4 g, 69.7 mmol) portion-wise at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the nitrile.

Step 2c: Hydrolysis to this compound

-

To the crude nitrile from Step 2b, add 60 mL of a 1:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (100-110 °C) for 6 hours.

-

Cool the reaction mixture in an ice bath and carefully neutralize to pH 4-5 by the slow addition of solid NaOH or concentrated NaOH solution.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical pathways. The Arndt-Eistert homologation offers an elegant and direct route but is severely hampered by the significant safety risks associated with diazomethane, limiting its practical utility and scalability. The palladium-catalyzed cross-coupling approach is theoretically sound and aligns with modern synthetic practices, but would require significant optimization to control regioselectivity and justify the cost of the catalyst.

For most laboratory and pilot-scale applications, the side-chain elaboration of 2-bromo-4-methylpyridine represents the most pragmatic and reliable strategy. It relies on well-understood, robust reactions and starts from an inexpensive, commercially available precursor. While being a multi-step process, each transformation is high-yielding and relatively straightforward to execute, making it the recommended pathway for the reliable production of this valuable synthetic intermediate.

References

-

Bulpitt, A. et al. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylpyridine. PubChem. Retrieved from [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi:10.15227/orgsyn.026.0016. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate. Retrieved from [Link]

-

Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(7), 935-944. Available at: [Link]

-

Ghavtadze, N. et al. (2012). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 17(8), 9433-9454. Available at: [Link]

- Cislak, F. E. (1955). Process for preparing isonicotinic acid. U.S. Patent 2,748,137.

-

de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Available at: [Link]

- Schmerling, L. (1981). Process for making 2-bromopyridine. U.S. Patent 4,291,165.

- CN112479991A. (2021). Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Retrieved from [Link]

- Tolbert, T. L. (1962). Hydrolysis of acetonitrile to acetamide. U.S. Patent 3,040,095.

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

Lembo, A. et al. (2021). Heck reaction between free base 2-Br-porphyrin and vinyl-ferrocene derivatives. Electrochemical and spectroscopic characterisation of β-functionalised alpha and trans-vinyl-ferrocene porphyrin derivatives. A comparative study. New Journal of Chemistry, 45(1), 133-143. Available at: [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. Retrieved from [Link]

-

Sam, J., & Plampin, J. N. (1964). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Journal of Pharmaceutical Sciences, 53, 538-541. Available at: [Link]

-

Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 231-236. Available at: [Link]

- CN102603622B. (2014). Synthetic method of 2-amino-4-bromopyridine. Google Patents.

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2016). International Journal of Organic Chemistry, 6, 1-7. Available at: [Link]

-

Wang, Z. et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 134(22), 9092–9095. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-(2-Chloropyridin-4-yl)acetonitrile. Pharmaffiliates. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. Retrieved from [Link]

-

White, M. C. et al. (2013). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 135(34), 12544–12547. Available at: [Link]

-

Chem-Station. (2014). Arndt-Eistert Synthesis. Chem-Station Int. Ed.. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available at: [Link]

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Retrieved from [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Odinity. Retrieved from [Link]

-

Slideshare. (n.d.). Arndt-eistert homologation. Slideshare. Retrieved from [Link]

- CN105153023A. (2015). Synthetic method of 2-amino-4-bromopyridine. Google Patents.

-

Chemsrc. (n.d.). 2-Bromo-4-pyridine methanol. Chemsrc. Retrieved from [Link]

Sources

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 7. Arndt-eistert homologation | PPTX [slideshare.net]

- 8. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-YL)acetic Acid

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(2-bromopyridin-4-yl)acetic acid, a valuable building block in pharmaceutical and materials science research. The strategic placement of the bromine atom and the acetic acid moiety on the pyridine ring allows for diverse subsequent chemical modifications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthetic strategies, key considerations for starting material selection, and detailed experimental insights.

Introduction: Strategic Importance and Retrosynthetic Analysis

This compound is a key intermediate whose structural features are highly sought after in medicinal chemistry. The 2-bromo substituent serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1] The acetic acid side chain provides a carboxylic acid functional group that can be readily converted into esters, amides, or other functionalities, or it can participate in biological interactions.

A retrosynthetic analysis of the target molecule reveals several logical disconnections, primarily revolving around the construction of the acetic acid side chain at the 4-position of the 2-bromopyridine core. The most common and practical starting material for this endeavor is 2-bromo-4-methylpyridine (also known as 2-bromo-4-picoline). This readily accessible precursor offers a methyl group that can be elaborated into the desired acetic acid moiety through several synthetic pathways.

This guide will focus on the most prevalent and field-proven synthetic strategies commencing from 2-bromo-4-methylpyridine, while also exploring alternative approaches for the sake of completeness.

Part 1: Synthesis of the Key Starting Material: 2-Bromo-4-methylpyridine

A reliable and scalable synthesis of the starting material is paramount for any successful multi-step synthetic campaign. The most established method for the preparation of 2-bromo-4-methylpyridine is a Sandmeyer-type reaction, which begins with the commercially available and relatively inexpensive 2-amino-4-methylpyridine.[2]

Protocol 1: Sandmeyer-Type Synthesis of 2-Bromo-4-methylpyridine[2][3]

This reaction proceeds via the diazotization of the amino group of 2-amino-4-methylpyridine, followed by the displacement of the resulting diazonium salt with a bromide ion.

Reaction Scheme:

Caption: Synthesis of 2-Bromo-4-methylpyridine via a Sandmeyer-type reaction.

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the resulting solution to between -20 °C and -15 °C using a cooling bath (e.g., acetone/dry ice).[2]

-

Bromination/Diazotization: While maintaining the low temperature, slowly add bromine (approximately 3 eq) dropwise. Following the bromine addition, a solution of sodium nitrite (approximately 2.7 eq) in water is added in portions, ensuring the temperature does not exceed 0 °C.[2] The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up: The reaction is carefully quenched and neutralized by the addition of a strong base, such as a 20% aqueous sodium hydroxide solution, while keeping the temperature below 20 °C to a pH of approximately 12.[2]

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent like diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 2-bromo-4-methylpyridine can be purified by vacuum distillation.

Key Experimental Considerations:

-

Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt intermediate.[3]

-

Purity of Starting Material: The purity of the starting 2-amino-4-methylpyridine will directly impact the yield and purity of the final product.

-

Potential Byproducts: Impurities such as isomeric bromopyridines or phenolic byproducts (from the reaction of the diazonium salt with water) can form. Careful purification is necessary to obtain a high-purity starting material for the subsequent steps.[3]

Part 2: Elaboration of the Acetic Acid Side Chain from 2-Bromo-4-methylpyridine

With a reliable source of 2-bromo-4-methylpyridine, the next phase involves the two-carbon homologation of the methyl group to an acetic acid moiety. Several strategies can be employed, each with its own set of advantages and challenges.

Route A: The Halogenation-Cyanation-Hydrolysis Pathway

This is arguably the most common and versatile approach. It involves a three-step sequence: benzylic halogenation of the methyl group, nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile.

Caption: The Halogenation-Cyanation-Hydrolysis pathway for the synthesis of this compound.

The methyl group of 2-bromo-4-methylpyridine is activated for free-radical halogenation due to its benzylic-like position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions.[4][5][6]

Protocol 2: Benzylic Bromination with NBS

Reaction Scheme:

2-Bromo-4-methylpyridine + NBS --(Radical Initiator, Solvent, Heat)--> 2-Bromo-4-(bromomethyl)pyridine

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction: The mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

Purification: The crude 2-bromo-4-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is preferred over elemental bromine (Br₂) for benzylic brominations to avoid competitive electrophilic aromatic substitution on the pyridine ring and the formation of polybrominated byproducts.[5]

-

Radical Initiator: The reaction proceeds via a free-radical chain mechanism, which requires initiation by light or a chemical initiator like AIBN or BPO.[4]

-

Solvent: A non-polar solvent like CCl₄ is traditionally used, although greener alternatives are increasingly being employed.

The benzylic bromide is a good substrate for SN2 reactions. Nucleophilic displacement with a cyanide salt, such as sodium or potassium cyanide, yields the corresponding nitrile, (2-bromopyridin-4-yl)acetonitrile.

Protocol 3: Cyanation of 2-Bromo-4-(bromomethyl)pyridine

Reaction Scheme:

2-Bromo-4-(bromomethyl)pyridine + NaCN --(Solvent, Heat)--> (2-Bromopyridin-4-yl)acetonitrile

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-bromo-4-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide or potassium cyanide (1.0-1.2 eq) to the solution.

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) and monitored until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine.

-

Purification: After drying and solvent removal, the crude (2-bromopyridin-4-yl)acetonitrile can be purified by column chromatography or recrystallization.

Safety and Handling:

-

Cyanide Salts: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.

The final step in this sequence is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7]

Protocol 4: Hydrolysis of (2-Bromopyridin-4-yl)acetonitrile

Reaction Scheme:

(2-Bromopyridin-4-yl)acetonitrile --(H⁺ or OH⁻, H₂O, Heat)--> this compound

Step-by-Step Methodology (Acid-Catalyzed):

-

Reaction Setup: Suspend (2-bromopyridin-4-yl)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step-by-Step Methodology (Base-Catalyzed):

-

Reaction Setup: Reflux a solution of (2-bromopyridin-4-yl)acetonitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: After the reaction is complete, cool the mixture.

-

Work-up: Carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: Collect the product by filtration, wash with water, and dry.

Route B: The Willgerodt-Kindler Reaction Pathway

An alternative strategy involves the conversion of the methyl group of 2-bromo-4-methylpyridine to an acetyl group, followed by a Willgerodt-Kindler reaction.[8][9][10] This route is generally less direct than the cyanation pathway but can be a viable option.

Caption: The Willgerodt-Kindler reaction pathway for the synthesis of this compound.

The synthesis of 2-bromo-4-acetylpyridine from 2-bromo-4-methylpyridine is not a single-step transformation. A plausible route would involve the benzylic bromination as described in Protocol 2, followed by oxidation to the aldehyde and then a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol. A more direct, though potentially lower-yielding, approach could be Friedel-Crafts acylation if the pyridine ring were sufficiently activated, which is not the case here. A more practical approach for the synthesis of the acetylpyridine intermediate might start from a different precursor. For instance, 2-acetylpyridine can be prepared by the acylation of 2-bromopyridine via a Grignard reagent.[11] A similar strategy could potentially be applied to a suitably protected 4-substituted-2-bromopyridine.

The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide by reacting it with elemental sulfur and a secondary amine, typically morpholine.[8][9]

Protocol 5: Willgerodt-Kindler Reaction of 2-Bromo-4-acetylpyridine

Reaction Scheme:

2-Bromo-4-acetylpyridine + Sulfur + Morpholine --(Heat)--> N-(2-(2-bromopyridin-4-yl)acetyl)morpholine

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine 2-bromo-4-acetylpyridine (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (excess, can also serve as the solvent).

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After completion, the excess morpholine and sulfur are removed. The crude thioamide can be isolated by precipitation or extraction.

The resulting thioamide is then hydrolyzed to the target carboxylic acid under acidic or basic conditions, similar to the hydrolysis of the nitrile in Protocol 4.

Route C: The Arndt-Eistert Homologation Pathway

This is a more specialized route that involves the one-carbon chain extension of a carboxylic acid.[12][13][14] This would necessitate the initial synthesis of 2-bromo-isonicotinic acid (2-bromopyridine-4-carboxylic acid).

Caption: The Arndt-Eistert homologation pathway for the synthesis of this compound.

The direct oxidation of the methyl group of 2-bromo-4-methylpyridine to a carboxylic acid is a challenging but potentially efficient one-step process. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically required.[15] However, these harsh conditions can sometimes lead to decomposition or side reactions on the pyridine ring.

The Arndt-Eistert reaction is a three-step sequence:[12][14][16][17]

-

Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Diazoketone Formation: The acid chloride is reacted with diazomethane to form an α-diazoketone.

-

Wolff Rearrangement: The diazoketone, in the presence of a silver(I) catalyst and water, undergoes a Wolff rearrangement to form a ketene, which is then hydrated to the homologous carboxylic acid.

Causality and Limitations:

-

Diazomethane: The use of diazomethane is a significant drawback of this method due to its toxicity and explosive nature. Safer alternatives, such as trimethylsilyldiazomethane, have been developed.[16]

-

Scope: While effective, the Arndt-Eistert reaction is often reserved for more complex substrates where other homologation methods have failed, due to the hazardous nature of the reagents.

Summary and Recommendations

The synthesis of this compound can be achieved through several distinct synthetic routes. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the safety considerations of the laboratory.

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

| A: Halogenation-Cyanation-Hydrolysis | 2-Bromo-4-methylpyridine | 2-Bromo-4-(bromomethyl)pyridine, (2-Bromopyridin-4-yl)acetonitrile | Well-established, versatile, generally good yields. | Use of highly toxic cyanide salts. |

| B: Willgerodt-Kindler Reaction | 2-Bromo-4-methylpyridine | 2-Bromo-4-acetylpyridine, Thioamide intermediate | Avoids the use of cyanide. | Multi-step synthesis of the acetyl intermediate, often requires harsh reaction conditions. |

| C: Arndt-Eistert Homologation | 2-Bromo-4-methylpyridine | 2-Bromo-isonicotinic acid, α-Diazoketone | Can be a clean one-carbon homologation. | Requires the synthesis of the isonicotinic acid, use of highly hazardous diazomethane. |

For most laboratory and pilot-scale syntheses, Route A (Halogenation-Cyanation-Hydrolysis) is recommended as the most practical and reliable approach, provided that appropriate safety precautions are taken when handling cyanide salts. The starting material is readily accessible, and the individual steps are well-documented in the chemical literature.

Conclusion

This in-depth technical guide has outlined the primary synthetic strategies for the preparation of this compound. By understanding the underlying chemical principles and the practical considerations of each route, researchers can make informed decisions to best achieve their synthetic goals. The versatility of the starting materials and the various pathways available make the synthesis of this important building block accessible for a wide range of applications in the chemical and pharmaceutical sciences.

References

-

Wikipedia. (2023). 2-Acetylpyridine. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Willgerodt rearrangement. In Wikipedia. Retrieved from [Link]

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi:10.15227/orgsyn.026.0016

- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2012). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 57(4), 1365-1369.

-

Chemistry Steps. Benzylic Bromination. Retrieved from [Link]

- Syngenta Participations AG. (2015). Process for the preparation of 2-cyanopyridine derivatives. EP1746089B1.

-

PrepChem.com. Synthesis of α-Bromo-4-acetylpyridine hydrobromide. Retrieved from [Link]

-

Wikipedia. (2023). Arndt–Eistert reaction. In Wikipedia. Retrieved from [Link]

-

SynArchive. Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Chad's Prep. Benzylic Bromination with NBS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Al-Zaydi, K. M., & Al-Shehry, S. S. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(35), 4941-4944.

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]

- Bolm, C., & Hildebrand, J. P. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7886.

-

Chem-Station. (2014). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Unacademy. Willgerodt Rearrangement. Retrieved from [Link]

-

SlideShare. Arndt-eistert homologation. Retrieved from [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

-

Chemical Communications. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-cyanopyridine. PubChem Compound Database. Retrieved from [Link]

- Huo, Z., & Li, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

-

Brainly.in. (2018). conversion of Acetonitrile into Acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

- Aries, R. S. (1957). Oxidation of methyl-pyridines. US2818378A.

- Chen, C. Y., & Dugar, S. (2016). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Allied Chemical Corporation. (1962). Hydrolysis of acetonitrile to acetamide. US3040095A.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.in [brainly.in]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Willgerodt Rearrangement [unacademy.com]

- 11. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 13. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 14. Arndt-Eistert Synthesis [organic-chemistry.org]

- 15. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 16. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Arndt-eistert homologation | PPTX [slideshare.net]

The Pivotal Role of the 2-Bromo Substituent: A Technical Guide to the Reactivity of 2-Bromopyridine Derivatives in Modern Synthesis

Introduction: The Unique Electronic Landscape of 2-Bromopyridines

In the realm of heterocyclic chemistry, 2-bromopyridine and its derivatives represent a cornerstone class of building blocks, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the bromine atom at the C2 position is a fascinating interplay of electronic effects dictated by the pyridine ring's inherent properties. Unlike its carbocyclic counterpart, bromobenzene, the 2-bromopyridine system is characterized by a significant electron deficiency at the positions ortho and para to the ring nitrogen. This inherent electrophilicity at the C2 and C6 positions makes the C-Br bond susceptible to a range of transformations that are often challenging to achieve with other aryl halides.

This guide provides an in-depth exploration of the chemical reactivity of the bromine on 2-bromopyridine derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for key transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and transition-metal-catalyzed cross-coupling reactions, providing a robust framework for predictable and efficient synthesis.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation

The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the C2 position towards nucleophilic attack, making the SNAr reaction a highly effective method for displacing the bromide. This pathway is particularly favored over benzenoid systems, which typically require harsh conditions or strong electron-withdrawing groups for similar transformations.

Mechanistic Rationale

The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which acts as an "electron sink," thereby stabilizing the transition state and facilitating the reaction. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.

Caption: Generalized mechanism of SNAr on a 2-bromopyridine.

Experimental Protocol: Synthesis of 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridines is a classic example of the SNAr reaction's utility. The choice of solvent and base is critical for ensuring high yields and minimizing side reactions.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 2-bromopyridine derivative (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile and Base: Add the desired amine (1.2-1.5 eq) and a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or sodium tert-butoxide (NaOtBu, 1.5 eq). The base is crucial for deprotonating the amine nucleophile or trapping the HBr byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the electronic nature of any other substituents on the pyridine ring.

-

Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents (DMF, DMSO) are used to solvate the cationic counter-ion of the base and the charged Meisenheimer intermediate, thereby accelerating the reaction.

-

Base: A base is required to neutralize the HBr formed, preventing the protonation of the amine nucleophile or the product, which would render them unreactive. Stronger, non-nucleophilic bases like NaOtBu are often used for less reactive amines.

Metal-Halogen Exchange: Generating Potent Pyridyl Nucleophiles